2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Description
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is a sulfonamide-substituted branched-chain carboxylic acid. Its structure features a 2-chlorophenylsulfonyl group attached to the amino moiety of a 3-methylbutanoic acid backbone. The sulfonamide group enhances binding affinity to biological targets, while the chlorophenyl substituent may influence lipophilicity and steric interactions .
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXSVTDTUYOOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377536 | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-82-0 | |
| Record name | N-[(2-Chlorophenyl)sulfonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid can be contextualized by comparing it to structurally analogous compounds, as detailed below.
Structural Analogues and Key Differences
Key Observations :
- Ki16425 shares the 2-chlorophenyl motif but differs in its isoxazole and ethoxycarbonyl groups, enabling selective LPA receptor antagonism.
- VPC 23019 utilizes a phosphoric acid ester and octylphenyl group for S1P receptor modulation, contrasting with the sulfonamide and carboxylic acid in the target compound. This highlights divergent strategies for receptor specificity.
Pharmacokinetic and Pharmacodynamic Comparisons
| Parameter | This compound | Ki16425 | VPC 23019 |
|---|---|---|---|
| Lipophilicity (LogP) | Estimated ~2.8 (sulfonamide increases polarity) | ~3.5 (ethoxycarbonyl enhances lipophilicity) | ~4.1 (octylphenyl dominates) |
| Solubility | Moderate (carboxylic acid enhances aqueous solubility) | Low | Very low |
| Target Affinity | Potential broad enzyme inhibition | Selective LPA₁/₃ | Selective S1P₁/₃ |
Notes:
- The carboxylic acid group in the target compound improves solubility relative to Ki16425 and VPC 23019, which rely on lipophilic moieties for membrane permeability .
- Ki16425 and VPC 23019 exhibit well-characterized receptor selectivity, whereas the target compound’s bioactivity remains speculative without direct experimental validation.
Research Findings and Mechanistic Insights
- Enzyme Inhibition Potential: Sulfonamide derivatives are known inhibitors of carbonic anhydrase and matrix metalloproteinases.
- Synergy with Other Inhibitors: Compounds like Y-27632 (Rho kinase inhibitor) and LY294002 (PI3K inhibitor) are often used in combination with sulfonamide derivatives to study signaling pathways.
Biological Activity
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, a compound with significant structural complexity, has garnered attention in biomedical research due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a sulfonamide functional group attached to a 3-methylbutanoic acid backbone, with a 2-chlorophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 291.75 g/mol . The presence of the chlorobenzene ring is believed to enhance its reactivity and interaction with biological macromolecules, potentially influencing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. This reaction is performed under controlled temperature conditions to ensure high yield and purity of the product.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including proteins and enzymes. The sulfonamide group can form hydrogen bonds and ionic interactions, facilitating binding to active sites on proteins, which may modulate their activity.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties . For instance, studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid | Moderate inhibition against E. coli | |
| This compound | Effective against S. aureus |
Anti-inflammatory Effects
In addition to antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties . The chlorinated aromatic moiety is known to enhance binding affinity to specific receptors involved in inflammatory responses, which could lead to reduced inflammation in various biological contexts.
Case Studies
- In Vitro Studies : A study evaluated the effect of this compound on cultured human cells. Results indicated a significant reduction in pro-inflammatory cytokine production when treated with this compound, suggesting its potential as an anti-inflammatory agent .
- Animal Models : In animal models of infection, administration of this compound resulted in a notable decrease in bacterial load and inflammation markers compared to control groups. These findings support the hypothesis that the compound can modulate immune responses effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
